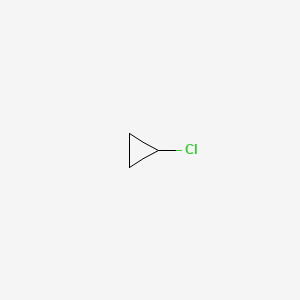

Chlorocyclopropane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

chlorocyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZNCHDBSQWUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064658 | |

| Record name | Cyclopropane, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7393-45-5 | |

| Record name | Chlorocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7393-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VAN2MPF6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Chlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of chlorocyclopropane (C₃H₅Cl). The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols for the determination of key physical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties of this compound

This compound, also known as cyclopropyl chloride, is a colorless, volatile liquid with a pungent odor.[1] It is a valuable reagent in organic synthesis, particularly in the formation of various pharmaceutical and agrochemical compounds.[1][2] The strained three-membered ring of this compound makes it a highly reactive compound.[2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Units | Reference(s) |

| Molecular Formula | C₃H₅Cl | - | [2][3][4][5][6] |

| Molecular Weight | 76.52 | g/mol | [3][4] |

| 76.523 | g/mol | [1][7] | |

| 76.5248 | g/mol | [2] | |

| 76.525 | g/mol | [5][6][8] | |

| Boiling Point | 43 (at 760 Torr) | °C | [3] |

| 65.5 (at 760 mmHg) | °C | [1][2] | |

| 316.58 | K | [8] | |

| Melting Point | -97.68 | °C | [9] |

| 175.47 | K | [8] | |

| Density | 0.9962 (at 20 °C) | g/cm³ | [3] |

| 1.08 | g/cm³ | [1][2] | |

| Refractive Index | 1.444 | - | [1][2] |

| Vapor Pressure | 170 (at 25°C) | mmHg | [2] |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For a volatile and flammable liquid like this compound, a micro boiling point determination method is recommended for safety.[11]

Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[12]

-

Apparatus:

-

Thiele tube

-

Thermometer (0-100 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Rubber band or wire to attach the test tube to the thermometer

-

-

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

The side arm of the Thiele tube is gently heated. This design allows for even heat distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[13] It is a characteristic property of a substance and is temperature-dependent.

Using an Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13][14]

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Soft lens tissue

-

-

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer must be clean and dry. Clean with a suitable solvent and soft tissue.[15]

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically connected to a constant temperature water bath (e.g., at 20°C).

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Turn the dispersion compensator to eliminate any color fringe at the borderline, resulting in a sharp, achromatic boundary.

-

Adjust the refractometer so that the boundary line is centered on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Logical Workflow

The following diagram illustrates the general workflow for the determination and reporting of the physical properties of a chemical compound.

Caption: A flowchart outlining the key stages in determining and documenting the physical properties of a chemical substance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 7393-45-5,this compound | lookchem [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C3H5Cl | CID 81879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chymist.com [chymist.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. youtube.com [youtube.com]

Synthesis of Chlorocyclopropane from Cyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclopropane is a valuable, albeit reactive, building block in organic synthesis, finding utility in the construction of various complex molecules relevant to the pharmaceutical and agrochemical industries. Its synthesis is primarily achieved through the free-radical chlorination of cyclopropane. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent photochemical free-radical pathway. It details the underlying reaction mechanisms, explores the critical parameters influencing product yield and selectivity, and presents experimental protocols. A key challenge in this synthesis—the competition between the desired substitution reaction and undesired ring-opening and polychlorination side reactions—is discussed in depth. Quantitative data from seminal studies are tabulated for comparative analysis, and key reaction pathways are visualized to provide a clear understanding of the process.

Introduction

The cyclopropyl moiety is a key structural feature in numerous biologically active compounds and natural products. The introduction of a chlorine atom onto the cyclopropane ring furnishes a versatile handle for further functionalization through nucleophilic substitution or organometallic coupling reactions. The direct chlorination of cyclopropane presents an atom-economical route to this compound. However, the inherent ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under radical conditions. Consequently, achieving high selectivity for the desired this compound product over ring-opened byproducts and polychlorinated species is the principal challenge in this synthesis.

This guide will delve into the core methodologies for the synthesis of this compound from cyclopropane, with a primary focus on the free-radical chlorination pathway.

Reaction Mechanisms

The synthesis of this compound from cyclopropane via free-radical chlorination proceeds through a classic chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[1][2][3][4] This process is typically initiated by ultraviolet (UV) light or thermal energy.[1][5][6]

Free-Radical Chain Mechanism

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light (hν) or heat.[1][3][6]

Cl₂ + hν → 2 Cl•

-

Propagation: The propagation phase consists of two key steps that repeat in a cycle.

-

A chlorine radical abstracts a hydrogen atom from cyclopropane to form hydrogen chloride (HCl) and a cyclopropyl radical (c-C₃H₅•).[1][3]

-

The newly formed cyclopropyl radical then reacts with another molecule of chlorine to yield the desired product, this compound (c-C₃H₅Cl), and another chlorine radical, which continues the chain reaction.[6]

-

-

Termination: The chain reaction is terminated when any two radical species combine to form a stable, non-radical product. Several termination pathways are possible, including the recombination of two chlorine radicals, two cyclopropyl radicals, or a chlorine radical and a cyclopropyl radical.

Competing Pathways: Substitution vs. Ring-Opening

A critical aspect of the chlorination of cyclopropane is the competition between hydrogen abstraction (leading to substitution) and electrophilic attack on a C-C bond (leading to ring-opening). The chlorine radical can either abstract a hydrogen atom to form the cyclopropyl radical, or it can attack a C-C bond of the strained ring, leading to the formation of a 3-chloropropyl radical. This radical can then be chlorinated to yield 1,3-dichloropropane.

The reaction conditions, particularly the phase of the reaction (gas vs. condensed), play a crucial role in determining the chemoselectivity.[7] In the gas phase, substitution to form this compound is the major pathway.[7][8] Conversely, in the condensed phase (i.e., in a solvent), the ring-opening reaction becomes more predominant.[7] This is attributed to the "internal pressure" of the solvent, where solvents with higher internal pressure favor the ring-opening SH2 process.[7]

Experimental Protocols

Detailed modern experimental protocols for the selective synthesis of this compound are not abundant in recent literature, with many procedures still referencing foundational work. The following protocols are based on established principles of free-radical halogenation and data from historical and analogous reactions.

Gas-Phase Photochemical Chlorination (Flow System)

This protocol is adapted from the work of Roberts and Dirstine (1945) and is suitable for a continuous flow setup.[8]

Materials:

-

Cyclopropane (U.S.P. grade)

-

Chlorine gas

-

Drying agent (e.g., Anhydrone)

-

Nitrogen gas (for purging)

Equipment:

-

Gas cylinders for cyclopropane, chlorine, and nitrogen with flowmeters

-

Gas drying tube

-

Flow reactor (e.g., a Pyrex tube, ~0.5 cm i.d. x 250 cm, shaped into a grid)

-

Light source (e.g., two No. 2 Photoflood bulbs and a General Electric RS type sun-lamp)

-

Cooling system for the reactor (e.g., a strong air blast)

-

Condenser and collection traps cooled with dry ice-acetone

Procedure:

-

Assemble the flow system, ensuring all connections are secure and leak-proof. Purge the entire system with dry nitrogen gas.

-

Cool the collection traps using a dry ice-acetone bath.

-

Start the flow of cyclopropane and chlorine gas at the desired molar ratio (see Table 1 for examples). The gases should be passed through a drying agent before entering the reactor.

-

Activate the light source to initiate the photochemical reaction. Maintain a constant temperature in the reactor via the cooling system.

-

The reaction products, along with unreacted starting materials and hydrogen chloride, will pass into the cold traps and condense.

-

After the reaction is complete, stop the flow of reactants and purge the system with nitrogen.

-

The collected condensate can then be purified by fractional distillation to separate this compound from unreacted cyclopropane, dichloropropanes, and other byproducts.

Liquid-Phase Chlorination with Sulfuryl Chloride

While not specifically detailed for cyclopropane, a general procedure for the free-radical chlorination of alkanes using sulfuryl chloride (SO₂Cl₂) and a radical initiator like azobisisobutyronitrile (AIBN) can be adapted. This method avoids the handling of gaseous chlorine.

Materials:

-

Cyclopropane (condensed as a liquid or dissolved in a suitable solvent)

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄, or a less toxic alternative like cyclohexane)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

UV lamp (optional, for photo-initiation)

-

Separatory funnel

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add a solution of cyclopropane in an inert solvent.

-

Add a catalytic amount of AIBN to the flask.

-

Heat the mixture to reflux (or the decomposition temperature of AIBN, typically around 65-85 °C).

-

Slowly add sulfuryl chloride from the dropping funnel to the refluxing mixture. The reaction can also be initiated with a UV lamp at a lower temperature.

-

Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or flash column chromatography on silica gel to isolate this compound.

Quantitative Data

The product distribution in the chlorination of cyclopropane is highly dependent on the reaction conditions. The following tables summarize data from key studies.

Table 1: Product Distribution in the Gas-Phase Chlorination of Cyclopropane (Roberts and Dirstine, 1945) [8]

| Method | Temp. (°C) | Approx. Contact Time (sec) | Molar Ratio (C₃H₆/Cl₂) | This compound (%) | Dichlorocyclopropanes (%) | Ring-Opened Products (%)* |

| Photochemical | 40 | 15 | 5.0 | 43 | 26 | 31 |

| Photochemical | 40 | 10 | 3.0 | 35 | 35 | 30 |

| Thermal | 250 | 15 | 5.0 | 45 | 25 | 30 |

| Thermal | 350 | 15 | 5.0 | 33 | 17 | 50 |

*Mainly 1,3-dichloropropane.

Table 2: Solvent Effects on the Selectivity of Cyclopropane Chlorination [7]

| Solvent | kRO/kSA (Ring-Opening/Substitution) |

| Gas Phase | 0.15 |

| Perfluorohexane | 0.38 |

| n-Pentane | 0.53 |

| Cyclohexane | 0.61 |

| Carbon Tetrachloride | 0.81 |

| Benzene | 1.02 |

| Chloroform | 1.20 |

Reaction Workflow and Analysis

A typical workflow for the synthesis and analysis of this compound is outlined below.

Product Analysis

The analysis of the reaction mixture is crucial for determining the yield and selectivity of the synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for this purpose.

-

Gas Chromatography (GC): A non-polar or medium-polarity capillary column (e.g., DB-5ms) can be used to separate the volatile components of the reaction mixture, including unreacted cyclopropane, this compound, the three isomers of dithis compound (1,1-, cis-1,2-, and trans-1,2-), and 1,3-dichloropropane.

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV will provide characteristic fragmentation patterns for each component, allowing for their unambiguous identification. The molecular ion peak for this compound will be observed at m/z 76 (with an isotope peak at m/z 78 for ³⁷Cl).

Conclusion

The synthesis of this compound from cyclopropane is a classic example of free-radical halogenation that is complicated by the unique reactivity of the strained cyclopropane ring. While the photochemical gas-phase reaction provides a viable route, the formation of byproducts remains a significant challenge. Careful control of reaction parameters, such as temperature, reactant ratios, and reaction phase, is essential to maximize the yield of the desired monochlorinated product. The data indicate that gas-phase or low-pressure solvent conditions are preferable for minimizing ring-opening side reactions. Future research in this area could focus on the development of selective catalytic systems, potentially involving transition metals, that could operate under milder conditions and offer improved selectivity for C-H chlorination over C-C bond cleavage. Such advancements would enhance the utility of this compound as a valuable intermediate in synthetic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

Chlorocyclopropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chlorocyclopropane, a valuable reagent in organic synthesis. The document details its chemical identifiers, physical properties, and key chemical transformations, including its synthesis and subsequent reactions. Detailed experimental protocols for these transformations are provided to facilitate their application in a laboratory setting.

Chemical Identifiers and Physical Properties

This compound is a colorless, flammable liquid. Due to the ring strain of the cyclopropyl group, it is a reactive compound, susceptible to nucleophilic substitution and ring-opening reactions.[1] The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 7393-45-5[2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | Cyclopropyl chloride[1][2] |

| Molecular Formula | C₃H₅Cl[2][3] |

| Molecular Weight | 76.52 g/mol [2] |

| InChI | InChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2[2] |

| InChIKey | VEZNCHDBSQWUHQ-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1CC1Cl[2] |

| EC Number | 230-988-0[2] |

| UNII | 2VAN2MPF6S[2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 43 °C at 760 Torr |

| Density | 0.9962 g/cm³ at 20 °C |

| Melting Point | -97.68 °C |

Synthesis of this compound

The primary method for the synthesis of this compound is the photochemical chlorination of cyclopropane. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol: Photochemical Chlorination of Cyclopropane

This protocol is based on the work of Roberts and Dirstine (1945).

Materials:

-

Cyclopropane gas

-

Chlorine gas

-

Inert gas (e.g., Nitrogen or Argon)

-

UV lamp (e.g., mercury-vapor lamp)

-

Gas-phase reaction vessel equipped with a gas inlet, outlet, and a quartz window for UV irradiation

-

Cold trap system for product collection

-

Gas flow meters for regulating the flow of reactant gases

-

Distillation apparatus for purification

Procedure:

-

Assemble the reaction apparatus, ensuring all connections are gas-tight. The reaction vessel should be positioned to allow for efficient irradiation by the UV lamp.

-

Purge the entire system with an inert gas to remove any oxygen.

-

Establish a continuous flow of cyclopropane and chlorine gas into the reaction vessel using the gas flow meters. A molar excess of cyclopropane is typically used to minimize polychlorination.

-

Initiate the reaction by turning on the UV lamp. The reaction is exothermic and may require cooling to maintain a stable temperature.

-

Pass the effluent gas stream through a series of cold traps (e.g., cooled with dry ice/acetone) to condense the chlorinated products and unreacted cyclopropane.

-

After the reaction is complete, stop the flow of reactant gases and purge the system with an inert gas.

-

Collect the condensed liquid from the cold traps.

-

The crude product, which will be a mixture of this compound, unreacted cyclopropane, and polychlorinated byproducts, is then purified by fractional distillation.

Key Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various cyclopropyl-containing compounds. The following sections detail some of its key chemical transformations.

Thermal Isomerization to 3-Chloropropene

Upon heating, this compound undergoes a ring-opening isomerization to form 3-chloropropene (allyl chloride). This reaction is a unimolecular process that proceeds through a concerted mechanism.

Experimental Conditions:

This reaction is typically carried out in the gas phase at elevated temperatures (340-420 °C). The isomerization follows first-order kinetics.

Procedure:

-

A sample of pure this compound is vaporized and passed through a heated flow reactor (e.g., a packed Pyrex tube).

-

The temperature of the reactor is carefully controlled to achieve the desired rate of isomerization.

-

The product stream exiting the reactor is cooled and condensed to collect the 3-chloropropene.

-

The product can be purified by distillation if necessary.

Synthesis of Bicyclopropane via Reaction with Lithium Metal

This compound reacts with lithium metal in an ethereal solvent to produce bicyclopropane through a Wurtz-type coupling reaction.

Experimental Protocol: Synthesis of Bicyclopropane

This protocol is based on the work of Slabey (1952).

Materials:

-

This compound

-

Lithium metal (e.g., wire or shavings)

-

Anhydrous diethyl ether

-

Inert gas (e.g., Argon)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer

-

Apparatus for distillation

Procedure:

-

Set up the reaction apparatus under an inert atmosphere. The glassware should be flame-dried to ensure anhydrous conditions.

-

Place the lithium metal in the reaction flask containing anhydrous diethyl ether.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the stirred suspension of lithium metal via the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (as indicated by the consumption of lithium metal).

-

Carefully quench the reaction by the slow addition of water to destroy any unreacted lithium.

-

Separate the ethereal layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and purify the bicyclopropane by fractional distillation.

Preparation of Cyclopropylmagnesium Chloride (A Grignard Reagent)

This compound can be used to prepare the corresponding Grignard reagent, cyclopropylmagnesium chloride, by reaction with magnesium metal. This reagent is a valuable nucleophile for introducing the cyclopropyl group into various molecules.

Experimental Protocol: Preparation of Cyclopropylmagnesium Chloride

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

Inert gas (e.g., Argon)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer

Procedure:

-

Flame-dry the reaction apparatus and assemble it under an inert atmosphere.

-

Place the magnesium turnings and the iodine crystal in the reaction flask.

-

Add a small amount of a solution of this compound in anhydrous THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish solution of cyclopropylmagnesium chloride is then ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

References

- 1. The thermal isomerization of this compound and of bromocyclopropane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane [authors.library.caltech.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

chlorocyclopropane molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Chlorocyclopropane

Abstract

Bonding in the Cyclopropane Ring: The Walsh Model

The bonding in the cyclopropane ring cannot be adequately described by simple sp³ hybridization due to its constrained 60° internal bond angles, a significant deviation from the ideal 109.5°. The most effective model for understanding its electronic structure is the Walsh model, which constructs the molecular orbitals (MOs) of the ring from the orbitals of three CH₂ fragments.

In this model, each carbon atom is considered sp² hybridized. Two of the sp² orbitals on each carbon form C-H bonds, while the third points toward the center of the ring. The remaining p-orbital on each carbon is oriented tangentially along the ring's perimeter. These inwardly-directed sp² orbitals and the tangential p-orbitals combine to form a set of six molecular orbitals that define the C-C bonding framework.

This combination results in three bonding MOs: one low-energy, purely sigma-type orbital (ψ₁) and a pair of degenerate, higher-energy orbitals (ψ₂ and ψ₃). These degenerate orbitals possess electron density both inside and outside the ring, giving them a character reminiscent of π-bonds and accounting for the "double-bond character" and unusual reactivity of cyclopropane.

Unlocking the Cyclopropyl Moiety: A Technical Guide to the Reactivity of Chlorocyclopropane with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a prized structural motif in medicinal chemistry, valued for its ability to confer unique conformational rigidity and metabolic stability upon therapeutic agents. However, the direct functionalization of the cyclopropane ring via nucleophilic substitution on substrates like chlorocyclopropane presents significant and often insurmountable challenges. This technical guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles. It elucidates the profound electronic and steric factors that render this compound largely inert to classical S({N})1 and S({N})2 reactions. We will explore the theoretical underpinnings of this low reactivity, present representative experimental protocols for attempted substitutions, and discuss synthetically viable alternative pathways, such as the ring-opening of activated cyclopropanes, which are crucial for the practical synthesis of functionalized cyclopropyl derivatives.

The Foundational Challenge: Inertness of the C-Cl Bond on a Cyclopropyl Ring

Direct nucleophilic substitution on this compound is exceptionally sluggish. This low reactivity is not an experimental artifact but a fundamental consequence of the ring's unique geometry and electronic structure. Both bimolecular (S({N})2) and unimolecular (S({N})1) pathways are energetically disfavored.

The Prohibitive Energetics of the S(_{N})2 Pathway

The concerted, backside attack mechanism of an S(_{N})2 reaction is severely hindered in cyclopropyl systems for three primary reasons:

-

Angle Strain: The transition state of an S(_{N})2 reaction requires the central carbon atom to adopt a trigonal bipyramidal geometry with bond angles approaching 120° in the equatorial plane. Forcing the 60° bond angles of the cyclopropane ring toward this geometry introduces an immense amount of additional angle strain, creating a prohibitively high activation energy barrier.[1][2]

-

Steric Hindrance: The required backside trajectory for the incoming nucleophile is sterically blocked by the face of the cyclopropane ring itself.[1] The ring's hydrogens effectively shield the electrophilic carbon from attack.

-

Poor Orbital Overlap: Efficient S(_{N})2 reactions depend on the optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond. The rigid structure of the cyclopropane ring prevents this alignment, weakening the interaction and slowing the reaction.[1]

The Unfavorable S(_{N})1 Pathway

The S(_{N})1 mechanism is equally unviable due to the high instability of the resulting cyclopropyl cation intermediate. This carbocation is highly strained and, if formed, is prone to rapid, barrierless, disrotatory ring-opening to form the much more stable allyl cation.[3] Consequently, solvolysis reactions of this compound are exceptionally slow and do not typically yield cyclopropyl-substituted products.[4]

Reactivity with Common Nucleophiles: Expected Outcomes & Protocols

Given the inherent inertness, direct substitution reactions on this compound generally require forcing conditions (high temperatures, strong nucleophiles, polar aprotic solvents) and still result in low to negligible yields. Ring-opening or other side reactions often become competing pathways under such conditions.[5]

Summary of Expected Outcomes

The following table summarizes the expected outcomes for reactions of this compound with various nucleophiles based on established principles of chemical reactivity. Quantitative kinetic data for these specific reactions are notably scarce in the literature, a testament to their inefficiency.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions | Expected Outcome & Remarks |

| Azide | Sodium Azide (NaN₃) | Cyclopropyl Azide | DMF or DMSO, 80-120 °C | Very low yield. Reaction is slow; requires elevated temperatures. The protocol is more effective for cyclopropyl bromide.[6] |

| Amines | Ammonia (NH₃), Alkylamines | Cyclopropylamine | High pressure, high temp. | Extremely low conversion. Polyalkylation is a problem with primary/secondary amines.[7] Industrial synthesis avoids this route entirely.[8][9] |

| Iodide | Sodium Iodide (NaI) | Iodocyclopropane | Acetone, reflux | Very slow Finkelstein reaction. The equilibrium is unfavorable as chloride is not a significantly better leaving group than iodide in this strained system. |

| Hydroxide | Sodium Hydroxide (NaOH) | Cyclopropanol | High temp., pressure | Extremely difficult. Prone to ring-opening and elimination side reactions under harsh conditions.[5] |

| Thiolates | Sodium Thiophenoxide | Cyclopropyl Phenyl Sulfide | DMF, heat | Low yield. Thiolates are strong nucleophiles but are still largely thwarted by the substrate's inertness. |

General Experimental Protocol for Attempted Nucleophilic Substitution

The following protocol is a representative procedure for attempting a nucleophilic substitution on a cyclopropyl halide. It is adapted from methods used for the more reactive cyclopropyl bromide.[6] Researchers should anticipate low conversion rates and the need for significant optimization and harsh conditions when applying this to this compound.

Warning: Many reagents, such as sodium azide, are highly toxic. Appropriate personal protective equipment and engineering controls must be used.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nucleophile (e.g., sodium azide, 1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF or DMSO, ~5-10 mL per mmol of substrate).

-

Addition of Substrate: Add this compound (1.0 equivalent) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 80-120 °C). Monitor the reaction progress periodically by GC-MS or TLC, though significant conversion may not be observed even after extended periods (12-48 hours).

-

Workup: After cooling the mixture to room temperature, pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, 3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will likely contain a large amount of unreacted starting material and may require purification by column chromatography or distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 9. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

chlorocyclopropane reaction mechanisms explained

An In-depth Technical Guide to the Reaction Mechanisms of Chlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₃H₅Cl) is a halogenated cycloalkane characterized by a highly strained three-membered ring. This inherent ring strain, estimated at approximately 29.0 kcal/mole, renders the molecule significantly more reactive than its acyclic or larger-ring counterparts.[1] The unique electronic and structural properties of the cyclopropyl group, combined with the reactivity of the carbon-chlorine bond, make this compound and its derivatives valuable intermediates in organic synthesis.[2][3] Their utility is prominent in the construction of complex molecules, including pharmaceuticals and agrochemicals, where the cyclopropyl moiety is a common structural motif.[2][4] This guide provides a detailed exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and development.

Free Radical Substitution: The Synthesis of this compound

The primary industrial synthesis of this compound involves the free radical chlorination of cyclopropane.[5][6] This reaction proceeds via a classic chain mechanism involving three distinct stages: initiation, propagation, and termination. The reaction is typically induced by ultraviolet (UV) light or heat.[5][7]

Reaction Mechanism

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light (hν) to generate two highly reactive chlorine free radicals (Cl•).[5][8]

-

Propagation: A chlorine radical abstracts a hydrogen atom from a cyclopropane molecule, forming hydrogen chloride (HCl) and a cyclopropyl radical (•C₃H₅). This cyclopropyl radical then reacts with another chlorine molecule to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.[5][7]

-

Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two cyclopropyl radicals, or a chlorine radical and a cyclopropyl radical.[5][7]

Caption: Free radical substitution mechanism for the formation of this compound.

Experimental Protocol: Free Radical Chlorination of Cyclopropane

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on the mechanism.

Materials:

-

Cyclopropane gas

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

-

UV lamp (mercury vapor) or heat source

-

Gas washing bottles

-

Reaction vessel equipped with a gas inlet, condenser, and outlet

-

Neutralizing solution (e.g., sodium bicarbonate)

Procedure:

-

Set up the reaction vessel under a fume hood, ensuring all connections are gas-tight.

-

Pass a mixture of cyclopropane and chlorine gas (typically in excess cyclopropane to minimize polychlorination) through the reaction vessel.

-

Irradiate the vessel with a UV lamp or heat to the appropriate temperature to initiate the reaction.

-

The effluent gas, containing this compound, unreacted starting materials, and HCl byproduct, is passed through a wash bottle containing water or a dilute sodium bicarbonate solution to remove HCl.

-

The product is condensed and collected.

-

Fractional distillation is used to separate this compound from unreacted cyclopropane and any polychlorinated byproducts.[6]

Quantitative Data: Reaction Kinetics

The kinetics of the reaction between atomic chlorine and cyclopropane have been studied to understand atmospheric chemistry and combustion processes.

| Parameter | Value (kcal/mol) | Reference |

| C₃H₅-H Bond Dissociation Energy (BDE) | 102.1 | [9] |

| Enthalpy of Reaction (Cyclopropyl Ring Opening) | -26.1 | [9] |

Nucleophilic Substitution Reactions

Due to high s-character in the C-C bonds of the ring, classical nucleophilic substitution (Sₙ2) directly on the this compound carbon is highly disfavored.[10] However, derivatives such as (chloromethyl)cyclopropane are excellent substrates for Sₙ2 reactions, providing a key pathway to introduce the cyclopropylmethyl moiety into various molecules.[4]

Sₙ2 Reaction Mechanism

The reaction proceeds via a concerted, single-step Sₙ2 mechanism. A nucleophile attacks the carbon atom bearing the chlorine, from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center as the new bond forms concurrently with the breaking of the C-Cl bond.[4][11]

Caption: Sₙ2 mechanism for nucleophilic substitution on (chloromethyl)cyclopropane.

Experimental Protocol: General Nucleophilic Substitution

The following is a general protocol for the reaction of (chloromethyl)cyclopropane with various nucleophiles.[4]

Materials:

-

(Chloromethyl)cyclopropane

-

Nucleophile (e.g., aniline, sodium phenoxide)

-

Base (if required, e.g., K₂CO₃, NaH)

-

Anhydrous solvent (e.g., DMF, THF)

-

Standard glassware for inert atmosphere reactions

-

Workup and purification supplies (separatory funnel, silica gel)

Procedure:

-

Preparation: In a dry, inert-atmosphere flask, dissolve the nucleophile (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous solvent like DMF.

-

Addition: Stir the mixture at room temperature for 15-30 minutes.

-

Electrophile Addition: Add (chloromethyl)cyclopropane (1.2 eq.) to the mixture.

-

Reaction: Heat the reaction to an appropriate temperature (e.g., 80 °C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).

-

Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Caption: General experimental workflow for Sₙ2 reactions.[4]

Quantitative Data: Representative Yields

The yields of substitution reactions with (chloromethyl)cyclopropane vary depending on the nucleophile and reaction conditions.

| Nucleophile | Product Type | Representative Yield (%) | Reference |

| Aniline | Secondary Amine | 85-95 | [4] |

| Sodium Phenoxide | Aryl Ether | 80-90 | [4] |

| Sodium Thiophenoxide | Thioether | 90-98 | [4] |

| Sodium Azide | Alkyl Azide | 88-96 | [4] |

Elimination Reactions

Elimination reactions of this compound can lead to the formation of cyclopropene, a highly strained and reactive alkene. These reactions typically require a strong, sterically hindered base to favor elimination over substitution. The process is believed to proceed via an E2-like mechanism.[12] Due to the high reactivity of cyclopropene, this pathway is often part of a sequence, such as an elimination-addition mechanism, to form substituted cyclopropanes.[10]

Elimination-Addition Mechanism

-

Elimination: A strong base abstracts a proton from the carbon adjacent to the C-Cl bond, while the chloride ion departs simultaneously, forming a cyclopropene intermediate.

-

Addition: A nucleophile (which can be the base itself or another species present) adds across the double bond of the highly strained cyclopropene to form the final substituted product.[10]

Caption: Elimination-Addition pathway for formal substitution on this compound.

Organometallic Reactions

This compound is a valuable precursor for the synthesis of cyclopropyl-containing organometallic reagents. These reagents are powerful nucleophiles used to form new carbon-carbon bonds.

Formation of Organometallic Reagents

-

Grignard Reagent: this compound reacts with magnesium metal in an ether solvent (like THF or diethyl ether) to form cyclopropylmagnesium chloride.[6]

-

Organolithium Reagent: Reaction with lithium metal yields cyclopropyllithium, which can then be used in various coupling reactions. The reaction of cyclopropyl chloride with lithium can also lead to coupling products like bicyclopropane.[6]

Caption: Formation of a cyclopropyl Grignard reagent.

Experimental Protocol: Grignard Reagent Synthesis

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Three-neck flask with condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Dry all glassware thoroughly in an oven.

-

Place magnesium turnings and a small crystal of iodine in the reaction flask under a nitrogen atmosphere.

-

Add a small amount of anhydrous ether.

-

Prepare a solution of this compound in anhydrous ether in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey-black solution of cyclopropylmagnesium chloride can be used directly in subsequent reactions.

Ring-Opening Reactions

The significant strain energy of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions.

Thermal Isomerization

Upon heating, this compound undergoes a thermal rearrangement to form 3-chloropropene (allyl chloride).[6] This reaction proceeds through a mechanism that involves the homolytic cleavage of a C-C bond to form a diradical intermediate, which then rearranges.

Caption: Thermal isomerization of this compound.

In addition to thermal isomerization, ring-opening can be initiated by transition metals or through radical pathways, often leading to complex cycloadditions or functionalization reactions that capitalize on the release of ring strain.[1][13][14]

Conclusion

The reactivity of this compound is dominated by its significant ring strain and the presence of the C-Cl bond. This guide has detailed the primary mechanistic pathways through which it and its derivatives react: free radical substitution, nucleophilic substitution, elimination, organometallic transformations, and ring-opening reactions. A thorough understanding of these mechanisms, supported by the provided protocols and data, is essential for leveraging the synthetic potential of this versatile building block in the development of novel chemical entities.

References

- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]

- 2. Cas 7393-45-5,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 14. Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Thermophysical Properties of Chlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclopropane (C₃H₅Cl), also known as cyclopropyl chloride, is a halogenated cycloalkane that serves as a versatile intermediate in organic synthesis and is a subject of interest in studies of strained ring systems. A thorough understanding of its thermophysical properties is paramount for its application in chemical engineering, process design, safety protocols, and computational modeling. This guide provides a comprehensive overview of the key thermophysical properties of this compound, detailing available quantitative data and the experimental methodologies employed for their determination.

Quantitative Thermophysical Data

The following tables summarize the available experimental data for the principal thermophysical properties of this compound. It is important to note that some properties, such as heat capacity, viscosity, and thermal conductivity, have limited publicly available experimental data, with comprehensive datasets often held in subscription-based databases like the NIST/TRC Web Thermo Tables.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₃H₅Cl | - | - | [1] |

| Molecular Weight | 76.525 | g/mol | - | [1][2] |

| Boiling Point | 43.43 | °C | at 101.325 kPa (760 Torr) | [2] |

| Melting Point | -97.68 | °C | - | [3] |

| Density | 0.9962 | g/cm³ | at 20 °C | [3] |

| Vapor Pressure | 22.66 | kPa | at 25 °C (170 mmHg) | [3] |

Table 2: Temperature-Dependent Properties of this compound (Data from NIST/TRC Web Thermo Tables)

| Property | Temperature Range (K) | Pressure Range (kPa) | Phase |

| Density (Liquid) | 175.51 - 515 | In equilibrium with gas | Liquid |

| Density (Gas) | 250 - 510 | 0.001 - 1173.41 | Gas |

| Viscosity (Liquid) | 220 - 510 | In equilibrium with gas | Liquid |

| Viscosity (Gas) | 320 - 770 | - | Gas |

| Thermal Conductivity (Liquid) | 180 - 460 | In equilibrium with gas | Liquid |

| Thermal Conductivity (Gas) | 320 - 770 | - | Gas |

| Heat Capacity at Saturation Pressure (Liquid) | 175.51 - 500 | In equilibrium with gas | Liquid |

| Ideal Gas Heat Capacity at Constant Pressure | 298 - 700 | - | Gas |

| Enthalpy of Vaporization | 175.51 - 515 | - | Liquid to Gas |

| Enthalpy (Liquid) | 175.51 - 500 | In equilibrium with gas | Liquid |

| Enthalpy (Ideal Gas) | 298 - 700 | - | Gas |

Note: Specific data points from the NIST/TRC Web Thermo Tables require a subscription for access. The table indicates the range over which critically evaluated data is available.[4]

Experimental Protocols

The determination of thermophysical properties requires precise and well-established experimental techniques. The following sections detail the general methodologies applicable to the measurement of these properties for liquid this compound.

Density Measurement: Pycnometry

Density, a fundamental physical property, is typically measured using a pycnometer. This method offers high precision and is suitable for liquids.

Methodology:

-

Calibration: The exact volume of the pycnometer is determined by filling it with a reference substance of a known density, such as deionized water, at a precisely controlled temperature. The pycnometer is weighed empty and then filled with the reference substance to determine the mass of the liquid it holds. The volume is then calculated using the known density.

-

Sample Measurement: The calibrated pycnometer is filled with this compound at the same controlled temperature.

-

Weighing: The mass of the this compound-filled pycnometer is accurately measured.

-

Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

References

Spectroscopic Profile of Chlorocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for chlorocyclopropane. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the diastereotopic nature of the methylene protons. The spectrum exhibits three distinct sets of signals corresponding to the methine proton (Hα) and the two pairs of non-equivalent methylene protons (Hβ and Hγ).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| Hα | 2.962 | m | J(A,B) = 7.01, J(A,B') = 7.01, J(A,C) = 3.58, J(A,C') = 3.58 |

| Hβ | 0.865 | m | J(B,B') = 10.26, J(B,C) = -6.01, J(B,C') = 7.14 |

| Hγ | 0.740 | m | J(B',C) = 7.14, J(B',C') = -6.01, J(C,C') = 10.58 |

-

Hα: The proton on the carbon bearing the chlorine atom is the most deshielded and appears at the lowest field.

-

Hβ and Hγ: The two pairs of methylene protons are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two distinct signals corresponding to the carbon atom bonded to chlorine (Cα) and the two equivalent methylene carbons (Cβ).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| Cα | 34.6 |

| Cβ | 9.1 |

Data obtained from: N. C. Rol, A. D. H. Clague, Org. Magn. Resonance1981 , 16, 187-194.

The carbon atom attached to the electronegative chlorine atom (Cα) is significantly deshielded and appears at a lower field compared to the methylene carbons (Cβ).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080-3000 | C-H stretch (cyclopropyl) | Medium-Strong |

| ~1450 | CH₂ scissoring | Medium |

| ~1020 | Cyclopropane ring breathing | Medium-Strong |

| ~850 | CH₂ rock | Medium |

| ~750-650 | C-Cl stretch | Strong |

The IR spectrum of this compound is characterized by the C-H stretching vibrations of the cyclopropyl ring, the scissoring and rocking modes of the methylene groups, a characteristic ring breathing mode, and a strong absorption corresponding to the C-Cl stretching vibration.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16 or more for good signal-to-noise ratio

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Mode: Transmittance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Chlorocyclopropane: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorocyclopropane, a strained three-membered carbocycle bearing a chlorine atom, has emerged as a valuable and versatile precursor in organic synthesis. Its unique combination of ring strain and the reactivity of the carbon-chlorine bond allows for a diverse array of chemical transformations, making it an attractive building block for the synthesis of complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of the core synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reactions and pathways.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around three key types of transformations: nucleophilic substitution, organometallic intermediate formation, and participation in cycloaddition and ring-opening reactions.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack, providing a straightforward method for the introduction of the cyclopropyl moiety.[1] These reactions typically proceed via an S(_N)2-like mechanism, although the strained nature of the ring can influence reactivity. A variety of nucleophiles, including amines, thiols, and cyanide, can be employed to generate a range of functionalized cyclopropanes.

Table 1: Representative Nucleophilic Substitution Reactions of this compound and its Analogs

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | N-Cyclopropylaniline | DMF | K(2)CO(_3) | 80 | 12-18 | ~75-85 | [2] |

| Methanol | Cyclopropyl methyl ether | THF | NaH | Reflux | 4-6 | ~60-70 | [2] |

| Sodium Cyanide | Cyclopropyl cyanide | Ethanol | - | Reflux | 6-12 | >80 | |

| p-Thiocresol | Cyclopropyl p-tolyl sulfide | DMSO | K | 22 | 0.5 | 85 | [2][3] |

| Sodium Azide | Azidocyclopropane | NMP | - | RT | 3 | High | [2] |

Formation of Cyclopropyl Grignard Reagents

This compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, cyclopropylmagnesium chloride.[4] This organometallic intermediate is a powerful nucleophile in its own right and can be used to create new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.[5]

Table 2: Formation and Reactions of Cyclopropylmagnesium Chloride

| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |

| - | Cyclopropylmagnesium chloride | Mg, THF, reflux | >90 | [6] |

| Benzaldehyde | Phenyl(cyclopropyl)methanol | THF, 0 °C to RT | ~80-90 | [5] |

| Acetone | 2-Cyclopropylpropan-2-ol | THF, 0 °C to RT | ~85 | [5] |

| Ethyl acetate | 1-Cyclopropyl-1-methylethanol (after double addition) | THF, 0 °C to RT | ~70-80 | [5] |

Cycloaddition and Ring-Opening Reactions

The strained nature of the cyclopropane ring makes it a participant in various cycloaddition and ring-opening reactions. While this compound itself is not typically the direct substrate in complex cycloadditions, vinylcyclopropanes, which can be synthesized from this compound-derived intermediates, are valuable precursors in [3+2] cycloaddition reactions, often catalyzed by transition metals like rhodium.[7] These reactions provide efficient routes to five-membered ring systems.

Furthermore, cyclopropanes bearing electron-withdrawing groups are susceptible to ring-opening by nucleophiles.[2] This reactivity provides a pathway to linear, functionalized molecules that can be difficult to access through other means.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of N-Cyclopropylaniline

This protocol details the nucleophilic substitution of a this compound analog with aniline.[2]

Materials:

-

(Chloromethyl)cyclopropane (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add aniline, potassium carbonate, and DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add (chloromethyl)cyclopropane to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(cyclopropylmethyl)aniline.[2]

Preparation of Cyclopropylmagnesium Chloride

This protocol describes the formation of a Grignard reagent from this compound.[6]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

A solution of this compound in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.

-

Once the reaction has started (as evidenced by bubbling and heat generation), the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey-black solution of cyclopropylmagnesium chloride is then cooled and used immediately in subsequent reactions.

Rh(I)-Catalyzed [3+2] Cycloaddition of a Vinylcyclopropane-Ene

This protocol details a representative intramolecular [3+2] cycloaddition of a vinylcyclopropane derivative.[7]

Materials:

-

--INVALID-LINK-- (5 mol%)

-

Toluene (anhydrous)

-

VCP-ene substrate (0.2 mmol)

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, dissolve --INVALID-LINK-- in anhydrous toluene.

-

To this solution, add a solution of the VCP-ene substrate in anhydrous toluene at room temperature.

-

Immerse the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of silica gel, washing with diethyl ether.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the bicyclic [3+2] cycloadduct.[7]

Nucleophilic Ring-Opening of an Activated Cyclopropane

This protocol describes the ring-opening of a donor-acceptor cyclopropane with a thiophenolate nucleophile.[2][3]

Materials:

-

2-Arylcyclopropane-1,1-dicarbonitrile (1 equiv.)

-

p-Thiocresol (1 equiv.)

-

Potassium tert-butoxide (1.05 equiv.)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Aqueous ammonium chloride solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve p-thiocresol and potassium tert-butoxide in DMSO.

-

Add this solution to a solution of the 2-arylcyclopropane-1,1-dicarbonitrile in DMSO.

-

Stir the reaction mixture for 30 minutes at ambient temperature.

-

Add aqueous ammonium chloride solution to quench the reaction.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and remove the volatiles under vacuum.

-

Purify the crude product by column chromatography to yield the ring-opened product.[3]

Spectroscopic Data of Key Products

Table 3: Spectroscopic Data for Selected Products

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Cyclopropylamine | 2.45 (m, 1H), 0.40 (m, 4H), 1.15 (br s, 2H) | 33.5, 6.5 | 3360, 3280, 3080, 3000, 1590 |

| Cyclopropyl cyanide | 1.25-1.15 (m, 2H), 1.10-1.00 (m, 2H), 1.40-1.30 (m, 1H) | 119.5, 10.0, 1.5 | 3090, 3010, 2250 (C≡N) |

| trans-2-Phenylcyclopropylamine | 7.35-7.15 (m, 5H), 2.60 (m, 1H), 2.15 (m, 1H), 1.10 (m, 2H), 1.50 (br s, 2H) | 142.5, 128.5, 126.0, 125.5, 40.0, 35.0, 16.0 | 3360, 3280, 3080, 3020, 1600, 1495 |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.

Visualization of Workflows and Pathways

General Experimental Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution.

Workflow for Grignard Reagent Formation and Reaction

Caption: Workflow for Grignard reagent formation and reaction.

Signaling Pathway Inhibition by a Cyclopropyl-Containing Drug: Ticagrelor

Ticagrelor is an antiplatelet drug that contains a cyclopropyl group and is used to prevent thrombotic events. It acts as a reversible antagonist of the P2Y(_12) receptor on platelets.

Caption: Ticagrelor's inhibition of the P2Y12 signaling pathway.

Conclusion

This compound serves as a readily accessible and highly versatile precursor for a range of valuable organic transformations. Its ability to participate in nucleophilic substitutions, form organometallic reagents, and engage in cycloaddition and ring-opening reactions makes it a cornerstone for the synthesis of molecules with diverse and complex architectures. The methodologies and data presented in this guide underscore the importance of this compound in the toolkit of the modern synthetic chemist, particularly in the fields of medicinal chemistry and drug development, where the cyclopropyl moiety is a frequently encountered and valuable structural motif.

References

- 1. (S)-2-Phenyl-1-propylamine(17596-79-1) 13C NMR spectrum [chemicalbook.com]

- 2. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[1.1.0]butane from Chlorocyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry. Their inherent ring strain, estimated to be around 64-66 kcal/mol, makes them versatile intermediates for the construction of complex molecular architectures, particularly substituted cyclobutanes. The unique reactivity of the central C1-C3 bond allows for a variety of strain-releasing transformations. This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[1.1.0]butane and its derivatives from readily accessible chlorocyclopropane precursors. The primary method detailed is the intramolecular reductive cyclization of 1,3-dihalocyclopropane derivatives.

Key Synthetic Strategy: Intramolecular Reductive Cyclization

The most common and effective method for the synthesis of the bicyclo[1.1.0]butane core from this compound derivatives is through an intramolecular Wurtz-type reductive cyclization. This strategy involves a 1,3-dihalocyclopropane, typically bearing a chloromethyl group and another halogen on the cyclopropane ring, which upon treatment with a reducing agent, undergoes intramolecular carbon-carbon bond formation to yield the bicyclic product.

A prominent example of this approach is the magnesium-mediated cyclization of 2-bromo-1-(chloromethyl)cyclopropane.[1] In this reaction, magnesium metal facilitates the reductive coupling of the carbon-bromine and carbon-chlorine bonds within the same molecule to form the central bond of the bicyclo[1.1.0]butane skeleton.

Another powerful method involves the generation of a bicyclo[1.1.0]butyllithium intermediate from a gem-dihalocyclopropane bearing a chloromethyl group.[2][3] This is typically achieved by treating a 1,1-dibromo-2-(chloromethyl)cyclopropane derivative with an organolithium reagent. The resulting highly reactive organolithium species can then be trapped with various electrophiles to afford functionalized bicyclo[1.1.0]butanes.

Data Presentation

The following table summarizes the synthesis of bicyclo[1.1.0]butane and a representative derivative using intramolecular reductive cyclization methods.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Bromo-3-chlorocyclobutane | Na, dioxane, reflux | Bicyclo[1.1.0]butane | 78-94% | Organic Syntheses, Coll. Vol. 6, p.141 (1988) |

| 1,1-Dibromo-2-(chloromethyl)cyclopropane | MeLi, then t-BuLi, THF, -78 °C; then electrophile (e.g., imine) | Functionalized Bicyclo[1.1.0]butane | Varies with electrophile | Walczak, M. A. A. (2009). Synthesis and Reactions of Bicyclo[1.1.0]butanes. |

Note: While 1-bromo-3-chlorocyclobutane is not a this compound derivative, its intramolecular Wurtz coupling to form bicyclo[1.1.0]butane is a highly relevant and well-documented analogous transformation that provides a benchmark for yield expectations.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.0]butane via Intramolecular Wurtz Reaction (Adapted from a conceptually similar synthesis)

This protocol is adapted from the high-yield synthesis of the parent bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane, demonstrating the principles of intramolecular reductive cyclization.

Materials:

-

1-Bromo-3-chlorocyclobutane

-

Sodium metal, freshly cut

-

Dioxane, anhydrous

-

Dry nitrogen or argon atmosphere

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Pressure-equalizing addition funnel

-

Traps cooled with liquid nitrogen

Procedure:

-

Apparatus Setup: A 300-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. The condenser is connected in series with two traps immersed in liquid nitrogen. A dry nitrogen or argon inlet is connected to the addition funnel.

-